![molecular formula C19H21N3S B1231441 1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea
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Overview
Description
1-[(1,2-dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea is a member of indoles.
Scientific Research Applications
Chemical Synthesis and Reactions
Indole Derivatives Synthesis : Rozhkov et al. (1980) explored the Claisen condensation of methyl 3-indolylacetate with various compounds, including a focus on the acylation of the CH2 group and the retention of the carbomethoxy group on the indole ring, leading to the formation of 5-(3-indolyl)pyrimidines (Rozhkov, Smushkevich, & Suvorov, 1980).
Thiourea Reactions : Broan and Butler (1992) studied the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, revealing the formation of various compounds and proposing a reaction mechanism based on intermediates and 13C NMR spectroscopy (Broan & Butler, 1992).
Pyrazolyloxothiazolidine Derivatives : Hassan et al. (2012) presented the synthesis of pyrazolyloxothiazolidine derivatives from 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas, exploring the reaction with dimethyl acetylenedicarboxylate (Hassan, Ibrahim, El-Sheref, Aly, Bräse, & Brown, 2012).
Pharmacology and Biomedical Research
Antimicrobial Activities : Saljooghi et al. (2017) synthesized new thiourea and thiazolidinone derivatives and evaluated their antimicrobial activities against various pathogens, highlighting their potential in drug discovery (Saljooghi, Khabazzadeh, & Khaleghi, 2017).
Cytotoxicity Studies : Ruswanto et al. (2015) designed and synthesized novel 1-benzoyl-3-methyl thiourea derivatives, evaluating their cytotoxicity against HeLa cell lines, thereby contributing to cancer research (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).
Material Science and Other Applications
Volumetric Properties : Ivanov (2014) investigated the volumetric properties of asymmetrically methyl-N-substituted thioureas in water, providing insights into the physical properties of thiourea derivatives (Ivanov, 2014).
Herbicidal Activities : Fu-b (2014) synthesized N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and evaluated its herbicidal activities, indicating potential agricultural applications (Fu-b, 2014).
Brønsted Acid Catalysts : Gogoi et al. (2022) explored aryl thioureas as Brønsted acid catalysts for C-C bond-forming reactions, demonstrating their use in organic synthesis and material science (Gogoi, Basumatary, & Bez, 2022).
properties
Product Name |
1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea |
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Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-benzyl-3-[(1,2-dimethylindol-5-yl)methyl]thiourea |
InChI |
InChI=1S/C19H21N3S/c1-14-10-17-11-16(8-9-18(17)22(14)2)13-21-19(23)20-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,20,21,23) |
InChI Key |
LEQLIZOPUUBOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3 |
solubility |
1.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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